molecular formula C12H21NO2 B2580488 Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate CAS No. 2137606-24-5

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate

Cat. No.: B2580488
CAS No.: 2137606-24-5
M. Wt: 211.30 g/mol
InChI Key: BLGXXHUWLGPVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring with a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclopropanation and esterification processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the cyclopropyl ring, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is unique due to its specific ester group and the position of the cyclopropyl substituent, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2137606-24-5

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3

InChI Key

BLGXXHUWLGPVMB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1CNCC1C2CC2

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CNC[C@@H]1C2CC2

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C2CC2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.